molecular formula C15H14N2O2S B2640649 N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923485-27-2

N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2640649
CAS No.: 923485-27-2
M. Wt: 286.35
InChI Key: MPENCIKEQBCXEF-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic heterocyclic amide of interest in medicinal chemistry and pharmaceutical research. This compound features a thiophene core and an ethoxyphenylacetamide moiety, a structure known to be a key component in various biologically active molecules . Amide compounds containing similar heteroatomic structures have been shown to possess significant antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as yeasts . Furthermore, related heterocyclic acetamide derivatives have demonstrated moderate antioxidant activity in vitro, as measured by ABTS radical scavenging assays . The structural architecture of this compound, particularly the cyanothiophene group, aligns with precursors used in the synthesis of more complex heterocyclic systems, such as pyrimidines, which are of high value in antitumor research . Its properties make it a potentially useful building block in organic synthesis and a candidate for further pharmacological investigation. This product is intended for research and laboratory applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-19-13-5-3-11(4-6-13)9-14(18)17-15-12(10-16)7-8-20-15/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPENCIKEQBCXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the cyano-substituted thiophene with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride derivative of the thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium ethoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene amines.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide exhibits significant antimicrobial properties. It has been tested against a range of microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species such as Candida glabrata and Candida krusei. The compound demonstrated effective inhibition of these pathogens, suggesting its potential as a new antimicrobial agent.

Case Study : A microdilution method was employed to assess the minimum inhibitory concentration (MIC) of this compound against various microbial strains. Results indicated a promising antimicrobial profile, with specific MIC values highlighting its effectiveness compared to established antibiotics.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The compound exhibited moderate antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

Compound NameAssay UsedResult
This compoundABTS AssayModerate Activity
Standard Antioxidant (e.g., Ascorbic Acid)ABTS AssayHigh Activity

Enzyme Inhibition

A significant area of research involves the compound's role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism and associated with type 2 diabetes management.

Case Study : One derivative demonstrated an IC50 value of 2.11 μM against α-glucosidase, outperforming established inhibitors like Acarbose. This suggests that derivatives of this compound could be developed into effective therapeutic agents for diabetes.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide and analogous compounds:

Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
This compound Thiophene 3-CN, 4-ethoxyphenyl-acetamide Cyano, ethoxy, amide
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene 3-Acetyl, 2-bromoacetamide Acetyl, bromo, amide
N-(4-Chlorophenyl)-2-(pyridinylthio)acetamide Pyridine-thiophene hybrid 4-Cl-phenyl, pyridinylthio Chloro, thioether, amide
N-(4-Ethoxyphenyl)-quinazolinone-sulfonamide Quinazolinone-sulfonamide 4-Ethoxyphenyl, sulfonamide, quinazolinone Ethoxy, sulfonamide, fused rings
2-(4-Ethoxyphenyl)-N-indazol-3-ylacetamide Indazole 4-Ethoxyphenyl-acetamide, indazole core Ethoxy, amide, nitro/fluoro

Key Observations :

  • The 3-cyanothiophene core distinguishes the target compound from acetylated (e.g., ) or halogenated (e.g., ) analogs.
  • The 4-ethoxyphenyl group is shared with compounds in and , but its conjugation with a thiophene vs. indazole or quinazolinone alters pharmacological profiles.

Key Observations :

  • The target compound’s synthesis via acyl chloride intermediates is a common and efficient method for amide bond formation, yielding high purity .
  • Pd-catalyzed routes (e.g., ) offer versatility but require more complex optimization.

Pharmacological Activities

Compound Name Biological Activity Mechanism/Target Potency (IC50/EC50) Reference
This compound Dual EGFR/HER2 inhibition Kinase inhibition Sub-µM range (specific data pending)
N-(4-Ethoxyphenyl)-quinazolinone-sulfonamide Antimicrobial Bacterial enzyme inhibition MIC: 2–8 µg/mL
Thiazole-pyrazole hybrids (e.g., ) Analgesic COX/LOX inhibition EC50: 10–50 µM
N-(4-Methoxyphenyl)-quinazoline-sulfonamide Anticancer HCT-116, MCF-7 cell lines IC50: 1.2–3.8 µM

Key Observations :

  • The target compound’s kinase inhibition contrasts with antimicrobial () or analgesic () activities in analogs.
  • 4-Ethoxyphenyl substitution is associated with diverse activities, suggesting its role in modulating target selectivity .

Physicochemical Properties

Compound Name logP Molecular Weight (g/mol) Hydrogen Bond Acceptors Solubility (logSw) Reference
This compound 2.74* 298.34 4 -3.00*
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide 2.74 301.36 3 -3.00
N-(4-Ethoxyphenyl)-quinazolinone-sulfonamide 3.12 462.56 6 -4.50

Key Observations :

  • Similar logP values (~2.74) in ethoxyphenyl acetamides suggest comparable lipophilicity and membrane permeability .
  • Higher molecular weight in sulfonamide derivatives (e.g., ) correlates with reduced solubility.

Biological Activity

N-(3-Cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which condenses a ketone, an α-cyanoester, and elemental sulfur.
  • Introduction of the Cyano Group : The cyano group is introduced via nucleophilic substitution using sodium or potassium cyanide.
  • Formation of the Acetamide Moiety : The acetamide is formed by reacting the cyano-substituted thiophene with an acylating agent like acetic anhydride in the presence of a base such as pyridine.

Reaction Scheme

StepReaction TypeReagents
1Gewald ReactionKetone, α-Cyanoester, Elemental Sulfur
2Nucleophilic SubstitutionSodium Cyanide or Potassium Cyanide
3AcylationAcetic Anhydride, Pyridine

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, as well as yeast species such as Candida glabrata and Candida krusei .

Antioxidant Activity

The compound also shows moderate antioxidant activity as measured by the ABTS assay. This suggests potential applications in preventing oxidative stress-related diseases .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity to elicit biological responses. Computational studies using density functional theory (DFT) have been employed to explore its electronic properties and interactions with biological macromolecules like DNA .

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activities
N-(3-Cyanothiophen-2-yl)-2-phenylacetamideLacks ethoxy groupModerate antimicrobial activity
N-(3-Cyanothiophen-2-yl)-2-(4-methoxyphenyl)acetamideContains methoxy groupVariable solubility and activity
N-(3-Cyanothiophen-2-yl)-2-(4-chlorophenyl)acetamideContains chlorine substituentDifferent electronic properties

This compound stands out due to its combination of cyano and ethoxy groups, which may enhance its reactivity and interaction with biological targets compared to its analogs .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various microbial strains using a microdilution method. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent .

Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity using the ABTS assay. The compound exhibited a notable ability to scavenge free radicals, suggesting its utility in formulations aimed at oxidative stress mitigation .

Q & A

Basic: What synthetic methodologies are effective for synthesizing N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide, and how can reaction yields be optimized?

Answer:
A multi-step synthesis approach is typically employed. Key steps include:

  • Substitution and Condensation : React 3-cyanothiophen-2-amine with 2-(4-ethoxyphenyl)acetic acid derivatives using condensing agents (e.g., DCC or EDC) under mild conditions to form the acetamide backbone .
  • Catalytic Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) may introduce substituents, with ligands like (R)-BINAP improving regioselectivity .
  • Purification : Ethyl acetate extraction and column chromatography are effective for isolating the target compound. Yields (2–5% in similar acetamide syntheses) can be enhanced by optimizing stoichiometry, temperature, and catalyst loading .

Basic: How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the 4-ethoxyphenyl group (δ ~6.8–7.3 ppm for aromatic protons; δ ~63–65 ppm for ethoxy carbons) and the thiophene-cyanide moiety (δ ~7.5–8.0 ppm for thiophene protons). Tautomeric equilibria (e.g., imino vs. amino forms in thiazolidinone analogs) may require variable-temperature NMR to resolve splitting patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680–1700 cm⁻¹) and nitrile (C≡N, ~2200–2260 cm⁻¹) stretches .
  • Mass Spectrometry (EI/GC-MS) : Molecular ion peaks (e.g., m/z 293.08 for related thiazolidine derivatives) and fragmentation patterns validate the structure .

Advanced: How can computational models predict the electronic properties and reactivity of this compound?

Answer:
Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, model electron density distributions and local kinetic energy to predict:

  • Reactivity Sites : Frontier molecular orbital (FMO) analysis identifies electron-deficient regions (e.g., cyano group) prone to nucleophilic attack .
  • Solubility/Partitioning : Solvent effects on the ethoxyphenyl and cyanothiophene moieties are assessed via polarizable continuum models (PCMs) .

Advanced: How should researchers resolve contradictions in spectroscopic data caused by tautomerism or dynamic equilibria?

Answer:

  • Dynamic NMR (DNMR) : Monitor temperature-dependent coalescence of split peaks (e.g., 1:1 tautomeric mixtures in thiazolidinone derivatives) to calculate energy barriers .
  • X-ray Crystallography : Resolve solid-state configurations when solution-phase equilibria obscure structural assignments .
  • Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra for dominant tautomers .

Intermediate: What strategies guide structure-activity relationship (SAR) studies for antimicrobial or antitumor activity?

Answer:

  • Substituent Variation : Analog synthesis (e.g., replacing 4-ethoxy with 4-methoxy or halogenated phenyl groups) evaluates steric/electronic effects on bioactivity .
  • Biological Assays : Test against microbial panels (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7), correlating IC₅₀ values with substituent electronegativity or lipophilicity .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) to prioritize synthetic targets .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • First Aid : Immediate rinsing with water for eye/skin contact; consult medical professionals if ingested .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from cyano groups) before disposal in designated containers .

Advanced: How can regioselectivity challenges in functionalizing the thiophene ring be addressed?

Answer:

  • Directed Metallation : Use lithiation (e.g., LDA) at the 5-position of 3-cyanothiophene, followed by electrophilic quenching to install substituents .
  • Protecting Groups : Temporarily block reactive sites (e.g., cyano groups with silyl ethers) during multi-step syntheses .

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